molecular formula C14H13N3 B1497823 3-(P-tolyl)-1H-indazol-5-amine CAS No. 1176630-17-3

3-(P-tolyl)-1H-indazol-5-amine

Cat. No.: B1497823
CAS No.: 1176630-17-3
M. Wt: 223.27 g/mol
InChI Key: BFNHDSZLRTZEMG-UHFFFAOYSA-N
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Description

3-(P-tolyl)-1H-indazol-5-amine: is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound features a p-tolyl group attached to the third position of the indazole ring and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(P-tolyl)-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as Lewis acids or transition metals.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Chemistry: 3-(P-tolyl)-1H-indazol-5-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, such as cancer and infectious diseases.

Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(P-tolyl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Indole derivatives: These compounds share a similar bicyclic structure and exhibit diverse biological activities.

    Benzimidazole derivatives: These compounds also feature a fused benzene and nitrogen-containing ring system and are known for their pharmacological properties.

    Pyrazole derivatives: These compounds have a similar five-membered ring structure and are used in various chemical and pharmaceutical applications.

Uniqueness: 3-(P-tolyl)-1H-indazol-5-amine is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and material science.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHDSZLRTZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653478
Record name 3-(4-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176630-17-3
Record name 3-(4-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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